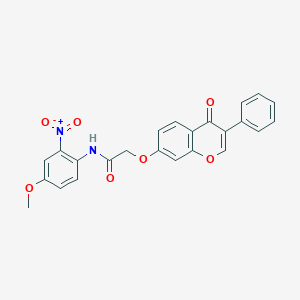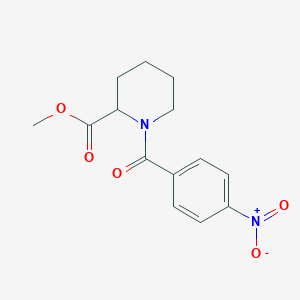
N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxy-nitrophenyl group and a chromenyl-oxy group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to a methoxy-substituted phenyl ring.
Acylation: Formation of the acetamide linkage.
Coupling Reaction: Attachment of the chromenyl-oxy group to the acetamide backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Hydrolysis: Formation of corresponding acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer activities.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide: Lacks the nitro group.
N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide: Lacks the methoxy group.
N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide: Lacks the phenyl group on the chromenyl moiety.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7/c1-31-16-8-10-20(21(11-16)26(29)30)25-23(27)14-32-17-7-9-18-22(12-17)33-13-19(24(18)28)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOLMEVXENXTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4179014.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4179019.png)
![5-(4-ethylphenyl)-7-(3-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4179020.png)
![Methyl 4-[[2-[[5-[2-[(4-methoxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4179024.png)

![9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4179032.png)
![9-[(2,3-Difluorophenyl)methyl]-2-[(3-methyl-1-propylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B4179043.png)
![5-oxo-1-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B4179050.png)
![N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea](/img/structure/B4179055.png)
amino]-N-(2-furylmethyl)benzamide](/img/structure/B4179057.png)
![N-phenyl-N'-(2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethyl)urea](/img/structure/B4179064.png)

![2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B4179081.png)
![5-butyl-8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4179091.png)
